Met-enkephalinamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’[Met5]-Enképhaline, amide implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est couplé à la chaîne croissante à l’aide de réactifs tels que le N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l’aide d’acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle de l’[Met5]-Enképhaline, amide suit des principes similaires mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l’efficacité et la cohérence. Le processus de purification est mis à l’échelle en utilisant la chromatographie liquide haute performance préparative .

Types de réactions :

Oxydation : L’[Met5]-Enképhaline, amide peut subir une oxydation au niveau du résidu méthionine, formant le sulfoxyde de méthionine.

Réduction : La forme oxydée peut être ramenée à la méthionine à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Le peptide peut subir des réactions de substitution au niveau des chaînes latérales des acides aminés dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène (H2O2) ou d’autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou d’autres agents réducteurs.

Substitution : Divers réactifs en fonction de la substitution spécifique désirée.

Produits principaux :

Oxydation : Dérivé du sulfoxyde de méthionine.

Réduction : [Met5]-Enképhaline, amide régénérée.

Substitution : Peptide modifié avec des chaînes latérales substituées.

4. Applications de la recherche scientifique

L’[Met5]-Enképhaline, amide a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications des peptides.

Biologie : Étudié pour son rôle dans la modulation de la douleur et des émotions par l’intermédiaire des récepteurs opioïdes.

Médecine : Exploré pour des applications thérapeutiques potentielles dans la gestion de la douleur et la neuroprotection.

Applications De Recherche Scientifique

Analgesic Applications

Mechanism of Action : Met-enkephalinamide exerts its analgesic effects primarily through mu-opioid receptors. It has been shown to provide potent analgesia comparable to traditional opioids but with fewer side effects. The stability of this compound against enzymatic degradation enhances its therapeutic potential as an analgesic agent.

Research Findings :

- Dual Enkephalinase Inhibitors : Studies suggest that combining this compound with dual enkephalinase inhibitors can amplify its analgesic effects without the common side effects associated with conventional opioids, such as respiratory depression and dependence .

- Clinical Trials : Research has indicated that this compound can be effectively used in managing pain in various clinical settings, including post-operative and chronic pain scenarios .

Cancer Therapy

Mechanism of Action : this compound has demonstrated significant antitumor activity by modulating immune responses and inhibiting cancer cell proliferation. It appears to act through the opioid growth factor (OGF) pathway, influencing cyclin-dependent kinases that regulate the cell cycle.

Research Findings :

- In Vitro Studies : Numerous studies have shown that this compound can slow tumor growth in various cancer types by upregulating p16 and p21 cyclin-dependent kinases .

- In Vivo Evidence : Animal studies have corroborated these findings, indicating that this compound may serve as an effective adjuvant therapy in cancer treatment, exhibiting minimal side effects compared to traditional chemotherapeutics .

Immunoregulation

Mechanism of Action : this compound influences immune cell function, enhancing chemotaxis and modulating apoptosis in granulocytes. This modulation is essential for maintaining immune homeostasis, particularly in conditions such as chronic kidney disease.

Research Findings :

- Chemotactic Activity : Studies have shown that this compound significantly enhances the chemotactic response of polymorphonuclear leukocytes (PMNLs), suggesting its role as a physiological modulator of immune responses .

- Apoptosis Modulation : Research indicates that this compound reduces apoptosis in immune cells, potentially improving immune function in uremic patients .

Gastrointestinal Function

Mechanism of Action : this compound has been implicated in modulating intestinal water and electrolyte transport, acting through opioid receptors located within the enteric nervous system.

Research Findings :

- Proabsorptive Effects : Ex vivo studies on ileal segments have demonstrated that this compound promotes absorption of water and electrolytes, indicating its potential therapeutic role in treating gastrointestinal disorders such as diarrhea .

- Clinical Implications : The compound's ability to enhance intestinal absorption suggests applications in conditions characterized by fluid loss or electrolyte imbalance .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesia | Mu-opioid receptor agonism | Potent analgesia with fewer side effects |

| Cancer Therapy | Modulates OGF pathway | Slows tumor growth; minimal side effects |

| Immunoregulation | Enhances PMNL chemotaxis | Reduces apoptosis; improves immune function |

| Gastrointestinal Function | Modulates intestinal transport | Promotes absorption; potential for GI disorders |

Mécanisme D'action

L’[Met5]-Enképhaline, amide exerce ses effets en se liant aux récepteurs δ opioïdes et aux récepteurs putatifs ζ (zêta) opioïdes. En se liant, elle active ces récepteurs, ce qui conduit à une cascade d’événements intracellulaires qui se traduisent par l’inhibition de la libération de neurotransmetteurs et la modulation des signaux de la douleur. Les cibles moléculaires comprennent les récepteurs couplés aux protéines G (GPCR) qui médient les effets des peptides opioïdes .

Composés similaires :

Morphine : Un agoniste puissant des récepteurs μ opioïdes, utilisé principalement pour soulager la douleur.

DPDPE : Un agoniste sélectif du récepteur δ-opioïde avec des effets anticonvulsivants.

Gluten Exorphin C : Un peptide opioïde dérivé du gluten de blé.

Comparaison :

Unicité : L’[Met5]-Enképhaline, amide est unique dans sa double activité agoniste pour les récepteurs δ et ζ opioïdes, tandis que la morphine cible principalement les récepteurs μ opioïdes. Le DPDPE est sélectif pour les récepteurs δ mais n’a pas la double activité observée dans l’[Met5]-Enképhaline, amide.

Comparaison Avec Des Composés Similaires

Morphine: A potent agonist for μ opioid receptors, used primarily for pain relief.

DPDPE: A selective δ-opioid receptor agonist with anticonvulsant effects.

Gluten Exorphin C: An opioid peptide derived from wheat gluten.

Comparison:

Activité Biologique

Met-enkephalinamide (MENK-A) is a stable analog of the endogenous opioid peptide met-enkephalin, which plays a significant role in various biological processes, particularly in pain modulation, immune response, and gastrointestinal function. This article explores the biological activity of MENK-A, drawing from diverse research findings and case studies.

Overview of this compound

This compound is derived from met-enkephalin, which consists of five amino acids (Tyr-Gly-Gly-Phe-Leu). The amide modification enhances its stability against enzymatic degradation, making it a valuable compound for research and potential therapeutic applications.

Pharmacological Effects

1. Immune Function Modulation

Research indicates that MENK-A influences immune cell functions, particularly polymorphonuclear leukocytes (PMNLs). A study demonstrated that both MENK and MENK-A significantly enhanced chemotactic activity in PMNLs compared to controls treated with naloxone, an opioid receptor antagonist. Additionally, MENK-A reduced apoptosis in these immune cells, suggesting a role in modulating immune responses during uremia .

2. Gastrointestinal Activity

MENK-A has been shown to exert proabsorptive effects on intestinal water and electrolyte transport. In experiments with rabbit ileal segments, increasing doses of MENK-A resulted in significant absorption of water, sodium, and chloride ions. This effect was completely inhibited by naloxone, indicating that its action is mediated through opioid receptors .

3. Central Nervous System Effects

MENK-A interacts with dopaminergic systems in the brain. Research has indicated that infusion of D-ala-Met-enkephalinamide (a variant of MENK-A) into the ventral tegmental area increased locomotor activity in a dose-dependent manner. This stimulation was blocked by naloxone and was dependent on dopaminergic activity, suggesting that MENK-A may influence behaviors associated with reward and motivation .

Case Studies

Case Study 1: Immune Response in Uremia Patients

A clinical study focused on patients with chronic kidney disease (CKD) revealed that treatment with MENK-A improved PMNL function, enhancing chemotaxis and reducing apoptosis. These findings suggest that MENK-A could be beneficial in managing immune deficiencies associated with CKD .

Case Study 2: Gastrointestinal Absorption

In an experimental model using rabbit ileal segments, MENK-A was administered to assess its effects on electrolyte absorption. The results showed significant increases in the absorption rates of water and electrolytes at higher doses, supporting its potential use in treating gastrointestinal disorders .

Research Findings Summary

Propriétés

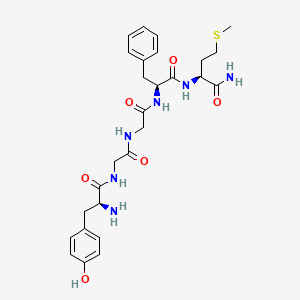

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDEVHKKBWEQT-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975547 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60117-17-1 | |

| Record name | Met-enkephalinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.